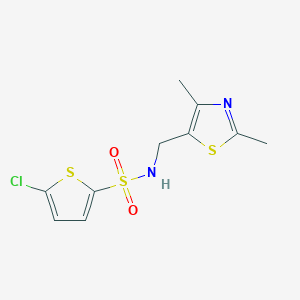

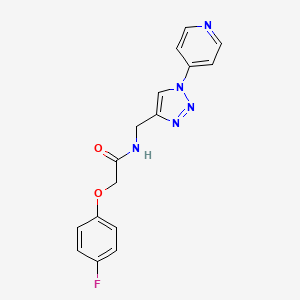

![molecular formula C25H22N4OS B2601121 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide CAS No. 688792-80-5](/img/structure/B2601121.png)

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide” is a complex organic molecule. It contains a benzimidazoquinazoline core, which is a polycyclic aromatic system with nitrogen atoms. This core is substituted with a thioether and an acetamide group .

Molecular Structure Analysis

The benzimidazoquinazoline core of the molecule is a fused ring system that likely contributes to the compound’s stability and may influence its reactivity . The presence of nitrogen atoms in the ring system can also result in interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic system and the functional groups present . The thioether could potentially undergo oxidation reactions, and the acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The aromatic system likely contributes to its stability, and the polar functional groups could influence its solubility .Aplicaciones Científicas De Investigación

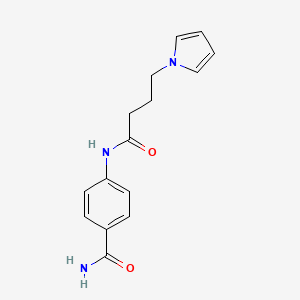

Antitumor Activity

The synthesis and evaluation of novel quinazolinone derivatives, including those related to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide, have demonstrated significant antitumor activities. For instance, Ibrahim A. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and found them to exhibit broad-spectrum antitumor activity with potencies 1.5–3.0-fold more than the positive control 5-FU against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). These findings underscore the potential of quinazolinone derivatives in cancer therapy, highlighting the importance of structural modifications to enhance antitumor efficacy.

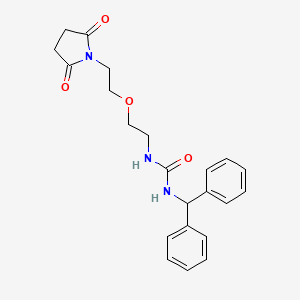

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. Asmaa M. Fahim and Eman H. I. Ismael (2019) studied the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds that displayed good antimicrobial activity (Asmaa M. Fahim, Eman H. I. Ismael, 2019). This research suggests the potential of these derivatives in developing new antimicrobial agents.

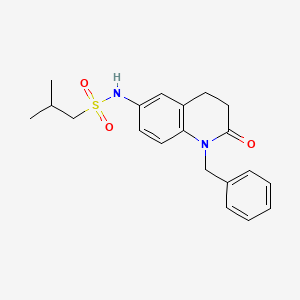

Molecular Docking Studies and Anticancer Effects

Further studies have integrated molecular docking approaches to investigate the anticancer effects of benzimidazole-quinazolinone derivatives. E. Laxminarayana et al. (2021) conducted synthesis, molecular docking studies, and evaluated the anticancer effects of specific quinazolinone compounds, revealing their potential as chemotherapeutic agents (E. Laxminarayana et al., 2021).

Corrosion Inhibition

Beyond pharmacological applications, benzimidazole derivatives have been studied for their corrosion inhibition potential. Z. Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, demonstrating their efficacy as corrosion inhibitors for carbon steel in acidic solutions (Z. Rouifi et al., 2020). This application is crucial for extending the lifespan of metal structures and components in various industries.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4OS/c1-16(2)17-11-13-18(14-12-17)26-23(30)15-31-25-28-20-8-4-3-7-19(20)24-27-21-9-5-6-10-22(21)29(24)25/h3-14,16H,15H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTUHBDIYJGVIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2601049.png)

![2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2601051.png)

![N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2601055.png)

![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)